![molecular formula C13H25ClN2O B2892054 N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride CAS No. 1286274-71-2](/img/structure/B2892054.png)
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with an amino group and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Cyclohexanone Derivatives: One common method involves the reduction of cyclohexanone derivatives to form the corresponding cyclohexylamine, followed by subsequent reactions to introduce the carboxamide group.
Amination of Cyclohexanecarboxylic Acid: Another approach involves the amination of cyclohexanecarboxylic acid, followed by the formation of the carboxamide group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors, with precise control over reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield cyclohexanone derivatives.
Reduction Products: Reduction can produce cyclohexylamine derivatives.
Substitution Products: Substitution reactions can lead to the formation of various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: It can serve as a ligand in biological studies, interacting with various biomolecules and receptors.
Medicine: The compound has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It can be used in the production of materials and chemicals with unique properties.
Wirkmechanismus
The mechanism by which N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Vergleich Mit ähnlichen Verbindungen
N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: Similar in structure but lacks the carboxamide group.
Cyclohexanecarboxamide: Similar in structure but lacks the amino group.
Other Aminocyclohexyl Derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness: The uniqueness of N-[(1R,4R)-4-Aminocyclohexyl]cyclohexane-carboxamide hydrochloride lies in its combination of the amino and carboxamide groups on the cyclohexane ring, which provides distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)cyclohexanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10;/h10-12H,1-9,14H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGXTOFEOAGHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCC(CC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(aminomethyl)-7-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2891972.png)
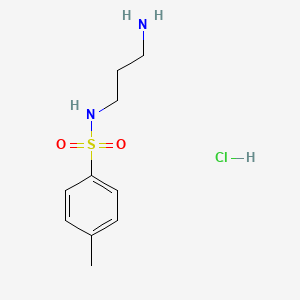

![3-[2-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2891978.png)
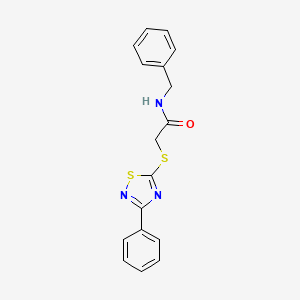
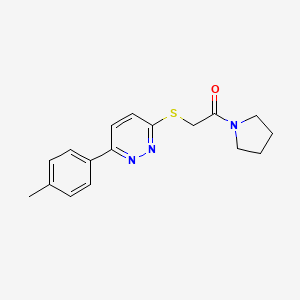
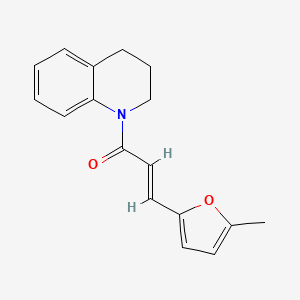
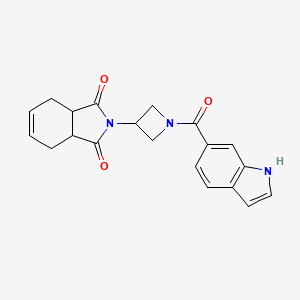
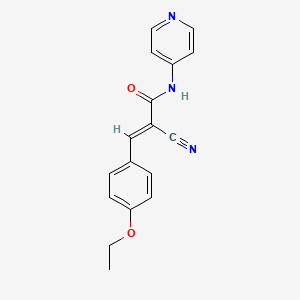
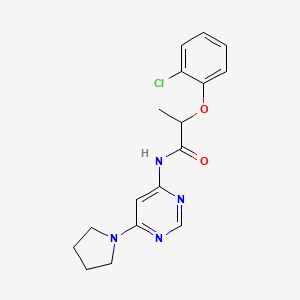
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2891991.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2891992.png)
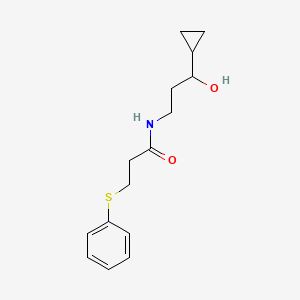
![N-(4-methyl-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2891994.png)
